4,4-Dimethyl Retinoic Acid

Description

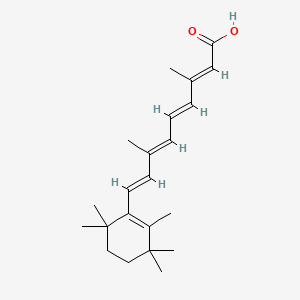

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,3,3,6,6-pentamethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-16(9-8-10-17(2)15-20(23)24)11-12-19-18(3)21(4,5)13-14-22(19,6)7/h8-12,15H,13-14H2,1-7H3,(H,23,24)/b10-8+,12-11+,16-9+,17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAHVFWRNAIIPG-ZYXNGHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1(C)C)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1(C)C)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and discovery of 4,4-Dimethyl Retinoic Acid

An In-depth Technical Guide to 4,4-Dimethyl Retinoic Acid: Synthesis, Discovery, and Applications

Introduction

Retinoids, a class of compounds derived from vitamin A (retinol), are critical signaling molecules that regulate a vast array of biological processes, including cell growth, differentiation, vision, and immune function.[1] The biological effects of natural retinoids like all-trans retinoic acid (ATRA) are mediated through their binding to and activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3] These receptors act as ligand-dependent transcription factors, controlling the expression of specific target genes.[1]

The therapeutic potential of retinoids in dermatology and oncology has driven extensive research into the synthesis of synthetic analogs.[4][5] These efforts aim to develop compounds with improved stability, enhanced receptor subtype selectivity, and more favorable pharmacokinetic profiles to increase therapeutic efficacy while minimizing side effects.[6] 4,4-Dimethyl Retinoic Acid is a synthetic retinoid analog developed as a research tool. Its structural modification—the addition of two methyl groups at the 4-position of the cyclohexenyl ring—imparts unique properties, making it particularly valuable in analytical applications. This guide provides a comprehensive overview of the synthesis, discovery, mechanism of action, and applications of 4,4-Dimethyl Retinoic Acid for researchers and drug development professionals.

Discovery and Rationale

While the specific historical details of the initial synthesis and discovery of 4,4-Dimethyl Retinoic Acid are not extensively documented in readily available literature, its development can be understood within the broader context of retinoid research. Synthetic retinoids are often created to explore structure-activity relationships. The modification of the β-ionone ring, such as the gem-dimethyl substitution at the C-4 position, is a common strategy to block metabolism at that site. This can increase the compound's metabolic stability compared to endogenous retinoids like ATRA, which can be rapidly cleared from circulation.[7] This enhanced stability is a key reason for its utility as an ideal internal standard in analytical assays.[8] 4,4-Dimethyl Retinoic Acid was provided as a gift by Marcia Dawson of the Burnham Institute and Peter Hobbs of SRI International for use in the development of sensitive analytical methods.[8]

Chemical Properties and Data

4,4-Dimethyl Retinoic Acid is a well-characterized compound used for proteomics and analytical research.[9] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Alternate Name | SRI 5397-41X | [9] |

| CAS Number | 104182-09-4 | [9] |

| Molecular Formula | C₂₂H₃₂O₂ | [9] |

| Molecular Weight | 328.49 g/mol | [9] |

| MS/MS Transition (Precursor → Product) | m/z 329.4 → 151.3 | [8] |

General Synthesis of Retinoic Acid Analogs

The synthesis of retinoic acid and its analogs typically involves the construction of the polyene chain and its attachment to a modified or unmodified β-ionone ring. While a specific, detailed protocol for 4,4-Dimethyl Retinoic Acid is not provided in the search results, general methods for retinoid synthesis often employ olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions to build the conjugated double bond system.[10][11]

A plausible synthetic approach, based on established retinoid chemistry, would start with a 4,4-dimethyl substituted β-ionone derivative. The polyene side chain would then be constructed step-wise to yield the final carboxylic acid structure.

Caption: A generalized workflow for the synthesis of 4,4-Dimethyl Retinoic Acid.

Mechanism of Action: Retinoid Signaling

Like other retinoic acid analogs, the biological activity of 4,4-Dimethyl Retinoic Acid would be presumed to occur through its interaction with nuclear retinoid receptors. The canonical retinoid signaling pathway is a well-established mechanism.[3]

-

Cellular Uptake and Binding: Upon entering a cell, retinoids bind to cellular retinoic acid-binding proteins (CRABPs), which transport them within the cytoplasm.[12]

-

Nuclear Translocation: CRABP2 facilitates the delivery of retinoic acid into the nucleus.[12]

-

Receptor Activation: In the nucleus, the retinoid binds to a Retinoic Acid Receptor (RAR), causing a conformational change.[13]

-

Heterodimerization: The ligand-bound RAR forms a heterodimer with a Retinoid X Receptor (RXR).[2]

-

DNA Binding: This RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[5]

-

Transcriptional Regulation: The complex then recruits co-activator or co-repressor proteins, modulating the transcription of these genes to regulate cellular processes.[2]

Caption: The canonical retinoid signaling pathway via RAR/RXR heterodimers.

Primary Application: An Internal Standard for Mass Spectrometry

The most significant and well-documented application of 4,4-Dimethyl Retinoic Acid is its use as an internal standard for the highly sensitive and specific quantification of endogenous retinoic acid and its isomers in complex biological samples.[8] Its structural similarity and modified mass make it ideal for liquid chromatography-tandem mass spectrometry (LC/MS/MS) assays.[8][14]

Rationale for Use as an Internal Standard:

-

Metabolic Stability: The 4,4-dimethyl substitution blocks a potential site of metabolism, making it more stable than endogenous RA during sample extraction and analysis.

-

Co-elution: It behaves similarly to endogenous RA during chromatographic separation.

-

Distinct Mass: Its molecular weight is distinct from that of natural RA (328.49 vs. 300.44 g/mol ), allowing it to be separately identified and quantified by the mass spectrometer.[8][9]

-

Correction for Variability: It allows for the accurate correction of sample loss during extraction and variations in instrument response, ensuring precise quantification.[8]

Experimental Protocols

Quantification of Retinoic Acid in Biological Samples via LC/MS/MS

This protocol outlines the key steps for using 4,4-Dimethyl Retinoic Acid as an internal standard to measure endogenous retinoic acid levels.

1. Sample Preparation and Extraction:

-

Homogenization: Tissues (10-20 mg) or cells are homogenized in a suitable buffer.[8]

-

Spiking: A known amount of 4,4-Dimethyl Retinoic Acid (the internal standard) is added to the homogenate.[8]

-

Extraction: Retinoids are extracted from the aqueous matrix using an organic solvent (e.g., hexane (B92381) or ethyl acetate). This step is typically performed multiple times to ensure complete recovery.

-

Drying and Reconstitution: The combined organic phases are evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a small volume of mobile phase (e.g., methanol/acetonitrile) for injection into the LC/MS/MS system.[8]

2. LC/MS/MS Analysis:

-

Chromatography: The extracted sample is injected onto a reverse-phase HPLC column (e.g., a C18 column) to separate the different RA isomers from each other and from the internal standard.

-

Ionization: As the compounds elute from the column, they are ionized, typically using atmospheric pressure chemical ionization (APCI) in positive ion mode.[8]

-

Mass Spectrometry: A triple-quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.[8] The instrument is set to specifically monitor the mass transition of the precursor ion to a specific product ion for both endogenous RA and the internal standard.[8]

Quantitative Data for LC/MS/MS:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Retinoic Acid (RA) | 301.1 [M+H]⁺ | 205.0 | [8] |

| 4,4-Dimethyl-RA (Internal Standard) | 329.4 [M+H]⁺ | 151.3 | [8] |

3. Data Analysis:

-

The peak areas for both the endogenous retinoic acid and the 4,4-Dimethyl Retinoic Acid internal standard are integrated.

-

A standard curve is generated using known concentrations of RA standards.

-

The concentration of RA in the biological sample is calculated by comparing the ratio of the RA peak area to the internal standard peak area against the standard curve. This ratio corrects for any loss during sample preparation.

Caption: Workflow for quantifying endogenous retinoic acid using 4,4-Dimethyl-RA.

Conclusion

4,4-Dimethyl Retinoic Acid stands out not as a therapeutic agent but as an indispensable tool for advancing retinoid research. Its synthesis, born from the exploration of retinoid structure-activity relationships, yielded a molecule with enhanced metabolic stability. This key feature has made it the gold-standard internal standard for LC/MS/MS-based quantification of endogenous retinoids. The ability to accurately measure local concentrations of retinoic acid in tissues and cells is crucial for understanding its complex roles in health and disease, from neurogenesis to cancer.[14] For researchers and drug developers, 4,4-Dimethyl Retinoic Acid is a critical component of the analytical toolkit, enabling the precise and reliable data required to investigate retinoid metabolism, pharmacokinetics, and the mechanisms of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. dermatologyandlasersurgery.com [dermatologyandlasersurgery.com]

- 3. Retinoic acid metabolism and mechanism of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel derivatives of all-trans retinoic acid demonstrate the combined importance of acid moiety and conjugated double bonds in its binding to PML–RAR-α oncogene in acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.tocris.com [resources.tocris.com]

- 6. A new class of RAR subtype selective retinoids: correlation of pharmacological effects with receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacology of all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]

- 11. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tribioscience.com [tribioscience.com]

- 14. Quantitative profiling of endogenous retinoic acid in vivo and in vitro by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of retinoic acid and its analogs

An In-depth Technical Guide to the Mechanism of Action of Retinoic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid (RA), an active metabolite of vitamin A, is a pleiotropic signaling molecule essential for a vast array of biological processes, including embryonic development, cell proliferation, differentiation, and apoptosis.[1][2] Its profound effects on cellular physiology have made it and its synthetic analogs (retinoids) crucial molecules in both developmental biology research and clinical practice, with applications in dermatology and oncology. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of retinoic acid and its analogs, designed for researchers, scientists, and professionals involved in drug development. We will delve into the core signaling pathways, present quantitative data on receptor-ligand interactions, provide detailed experimental protocols for studying this pathway, and visualize these complex processes using detailed diagrams.

Core Mechanism of Action: The RAR/RXR Signaling Pathway

The biological effects of retinoic acid are primarily mediated through a family of nuclear receptors, which function as ligand-inducible transcription factors. This canonical pathway can be dissected into several key steps, from the cellular uptake of RA to the regulation of target gene expression.

Cellular Uptake and Metabolism

Retinoic acid is synthesized in the cytoplasm from its precursor, retinol (B82714) (vitamin A). Retinol is taken up by cells from circulation, where it is bound to retinol-binding protein (RBP). Once inside the cell, retinol is reversibly oxidized to retinaldehyde, which is then irreversibly oxidized to all-trans retinoic acid (ATRA), the most biologically active isomer.[3] The intracellular concentration of ATRA is tightly regulated through both its synthesis and its catabolism by cytochrome P450 enzymes of the CYP26 family.

Nuclear Translocation and Receptor Binding

As a lipophilic molecule, ATRA can diffuse into the nucleus. Here, it binds to its cognate receptors, the Retinoic Acid Receptors (RARs). There are three main subtypes of RARs: RARα, RARβ, and RARγ, each encoded by a separate gene.[1] RARs belong to the nuclear receptor superfamily and possess a modular structure, including a DNA-binding domain (DBD) and a ligand-binding domain (LBD).

Heterodimerization with RXR and DNA Binding

For transcriptional activity, RARs must form a heterodimer with another class of nuclear receptors, the Retinoid X Receptors (RXRs), of which there are also three subtypes: RXRα, RXRβ, and RXRγ. This RAR/RXR heterodimer is the functional unit that binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[3][4] RAREs typically consist of two direct repeats (DRs) of the consensus sequence 5'-AGGTCA-3', separated by a specific number of nucleotides. The spacing of these repeats can influence which nuclear receptor heterodimers can bind; RAR/RXR heterodimers preferentially bind to DR1, DR2, and DR5 elements.[3][4]

Transcriptional Regulation: Co-activators and Co-repressors

In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs and is associated with a complex of co-repressor proteins, such as NCoR and SMRT. These co-repressors recruit histone deacetylases (HDACs), which maintain a condensed chromatin structure, thereby repressing gene transcription.

The binding of an agonist ligand, such as ATRA, to the LBD of RAR induces a conformational change in the receptor. This change leads to the dissociation of the co-repressor complex and the recruitment of a co-activator complex.[1] Co-activator proteins, including p160 family members (e.g., SRC-1) and CBP/p300, possess histone acetyltransferase (HAT) activity. Acetylation of histones leads to a more relaxed chromatin structure, facilitating the binding of the basal transcription machinery and RNA polymerase II, ultimately leading to the activation of target gene transcription.

Another important natural isomer is 9-cis-retinoic acid, which can bind to and activate both RARs and RXRs.[5][6] In contrast, ATRA is a high-affinity ligand for RARs but does not bind to RXRs.[5] The ability of 9-cis-retinoic acid to activate RXR adds another layer of complexity to retinoid signaling, as RXR can also form homodimers or heterodimers with other nuclear receptors.

The overall signaling pathway is depicted in the following diagram:

Caption: The canonical signaling pathway of all-trans retinoic acid (ATRA).

Quantitative Data on Retinoid-Receptor Interactions

The affinity of different retinoids for RAR and RXR subtypes, as well as their efficacy in activating transcription, are critical parameters in understanding their biological activity and in the development of synthetic analogs with desired therapeutic profiles. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities (Kd) of Natural Retinoids for RAR and RXR Isoforms

| Ligand | Receptor | Kd (nM) | Reference |

| All-trans Retinoic Acid (ATRA) | RARα | 0.2 - 0.7 | [7] |

| RARβ | 0.2 - 0.7 | [7] | |

| RARγ | 0.2 - 0.7 | [7] | |

| 9-cis Retinoic Acid | RARα | 0.2 - 0.7 | [7] |

| RARβ | 0.2 - 0.7 | [7] | |

| RARγ | 0.2 - 0.7 | [7] | |

| RXRα | 15.7 | [7] | |

| RXRβ | 18.3 | [7] | |

| RXRγ | 14.1 | [7] |

Table 2: Binding Affinities (Ki) of Selected Synthetic Retinoids for RAR Isoforms

| Compound | Receptor | Ki (nM) | Reference |

| CD 271 (Adapalene analog) | RARα | 1100 | [8] |

| RARβ | 34 | [8] | |

| RARγ | 130 | [8] | |

| CD 495 | RARα | >1000 | [9] |

| RARβ | 20 | [9] | |

| RARγ | 40 | [9] | |

| Am580 | RARα | 0.8 | [9] |

| RARβ | 100 | [9] | |

| RARγ | >1000 | [9] |

Table 3: Transcriptional Activation (EC50) of RARE-Luciferase Reporter by Natural Retinoids and Metabolites

| Compound | RAR Isoform | EC50 (nM) | Reference |

| All-trans Retinoic Acid (ATRA) | RARα | 169 | [10] |

| RARβ | 9 | [10] | |

| RARγ | 2 | [10] | |

| 9-cis Retinoic Acid | RARα | 13 | [10] |

| RARβ | 173 | [10] | |

| RARγ | 58 | [10] | |

| 4-oxo-RA | RARα | 33 | [10] |

| RARβ | 8 | [10] | |

| RARγ | 89 | [10] | |

| 13-cis-RA | RARα | 124 | [10] |

| RARβ | 47 | [10] | |

| RARγ | 36 | [10] |

Table 4: Dissociation Constants (Kd) of RAR/RXR Heterodimer for Different RAREs

| RARE Type | Condition | Kd (nM) | Reference |

| DR5 | Apo | 1.7 | |

| DR1 | Apo | 6.1 | |

| DR0 | Apo | 33.5 | |

| IR0 | Apo | 1.9 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of retinoic acid and its analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a ligand for a specific receptor.

Objective: To determine the dissociation constant (Kd) of a test compound for a specific RAR or RXR isoform.

Principle: A radiolabeled ligand with known affinity for the receptor is competed with increasing concentrations of an unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki), which is an estimate of the Kd.

Materials:

-

Recombinant human RAR or RXR protein

-

Radiolabeled ligand (e.g., [³H]9-cis-Retinoic acid)

-

Unlabeled test compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the receptor preparation, varying concentrations of the unlabeled test compound, and a fixed concentration of the radiolabeled ligand in the binding buffer. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a saturating concentration of unlabeled ligand).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

Luciferase Reporter Gene Assay

This cell-based assay is used to quantify the transcriptional activity of RAR/RXR in response to retinoids.

Objective: To measure the dose-dependent activation of a RARE-driven reporter gene by a test compound.

Principle: Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of a minimal promoter and tandem repeats of a RARE. When the cells are treated with a retinoid, activated RAR/RXR heterodimers bind to the RARE and drive the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the transcriptional activity.

Materials:

-

Mammalian cell line (e.g., HEK293, COS-7)

-

Expression vectors for RAR and RXR (optional, if not endogenously expressed)

-

RARE-luciferase reporter plasmid

-

Control plasmid for transfection normalization (e.g., expressing Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and reagents

-

Test compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Plate cells in a multi-well plate. Co-transfect the cells with the RARE-luciferase reporter plasmid, the control plasmid, and optionally, RAR/RXR expression vectors using a suitable transfection reagent.

-

Treatment: After an appropriate incubation period post-transfection, treat the cells with varying concentrations of the test compound or vehicle control.

-

Incubation: Incubate the cells for a sufficient duration (e.g., 16-24 hours) to allow for gene expression.

-

Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay.

-

Luciferase Assay: Transfer the cell lysate to a luminometer plate. Add the firefly luciferase substrate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence for the normalization control.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number. Plot the normalized luciferase activity as a function of the log of the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Caption: Workflow for a luciferase reporter gene assay.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the genomic regions where a specific protein, such as RAR or RXR, binds in vivo.

Objective: To determine the in vivo binding sites of RAR/RXR on a genome-wide scale (ChIP-seq) or at specific gene promoters (ChIP-qPCR).

Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared into small fragments. An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR or high-throughput sequencing.

Materials:

-

Cells or tissue

-

Formaldehyde (B43269) (cross-linking agent)

-

Glycine (quenching agent)

-

Lysis and wash buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Antibody specific for RAR or RXR

-

Protein A/G magnetic beads or agarose

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR machine and reagents or next-generation sequencing platform

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein (e.g., pan-RAR).

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Cross-link Reversal: Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

-

DNA Purification: Treat with RNase A and proteinase K, then purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers for specific target genes or by preparing a library for next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the relative or absolute quantity of a specific mRNA transcript, such as that of a retinoic acid target gene.

Objective: To quantify the change in expression of a retinoic acid target gene (e.g., RARB) in response to treatment with a test compound.

Principle: Total RNA is extracted from cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific for the target gene and a reference (housekeeping) gene. The amplification of the PCR product is monitored in real-time using a fluorescent dye or probe. The cycle at which the fluorescence crosses a threshold (Cq value) is inversely proportional to the initial amount of the target transcript.

Materials:

-

Cells treated with test compound or vehicle

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR instrument

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Primers for the target gene and a reference gene (e.g., GAPDH, ACTB)

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with the test compound for the desired time. Harvest the cells and extract total RNA.

-

cDNA Synthesis: Reverse-transcribe the RNA into cDNA using a reverse transcriptase enzyme.

-

qPCR Reaction Setup: Set up the qPCR reactions in a multi-well plate, including reactions for the target gene and the reference gene for each sample, as well as no-template controls.

-

qPCR Run: Run the qPCR plate on a real-time PCR instrument using an appropriate thermal cycling protocol.

-

Data Analysis: Determine the Cq values for the target and reference genes for each sample. Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the reference gene and the vehicle-treated control.

Caption: Workflow for a quantitative real-time PCR (qRT-PCR) experiment.

Conclusion

The mechanism of action of retinoic acid and its analogs is a well-defined yet intricate process centered around the ligand-dependent activation of the RAR/RXR nuclear receptor heterodimer. This activation triggers a cascade of events, including the exchange of co-repressors for co-activators, chromatin remodeling, and the transcriptional regulation of a multitude of target genes that govern fundamental cellular processes. The quantitative understanding of ligand-receptor interactions and the application of the detailed experimental protocols outlined in this guide are paramount for the continued exploration of retinoid biology and the development of novel, receptor-selective therapeutic agents with improved efficacy and reduced side effects. The visual workflows provided serve as a clear and concise reference for these complex signaling and experimental pathways.

References

- 1. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Structure of the RXR–RAR DNA-binding complex on the retinoic acid response element DR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Synthesis, structure-affinity relationships, and biological activities of ligands binding to retinoic acid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Imperative of Quantifying Retinoic Acid Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological significance of quantifying retinoic acid (RA) isomers. Retinoic acid, a crucial metabolite of vitamin A, exists in various isomeric forms, each with distinct biological activities that play pivotal roles in cellular differentiation, embryonic development, and the pathogenesis of various diseases, including cancer. The precise quantification of these isomers is paramount for understanding their complex signaling pathways, identifying biomarkers, and advancing therapeutic strategies. This document outlines the differential roles of key RA isomers, presents detailed methodologies for their quantification, and provides a framework for interpreting these data in a biological context.

The Differential Biological Roles of Retinoic Acid Isomers

Retinoic acid exerts its biological effects primarily through the activation of nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] These receptors form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[1][3][4] The various isomers of retinoic acid exhibit different affinities for these receptors, leading to distinct downstream biological outcomes.

-

All-trans-retinoic acid (ATRA): As the most abundant and biologically active isomer, ATRA is a high-affinity ligand for RARs.[5] It is a potent regulator of cell growth, differentiation, and apoptosis.[6][7] The therapeutic efficacy of ATRA in treating acute promyelocytic leukemia (APL) is a classic example of its clinical relevance, where it induces the differentiation of malignant promyelocytes.[6]

-

9-cis-retinoic acid (9-cis-RA): This isomer is unique in that it can bind to and activate both RARs and RXRs.[2][5] This dual activity allows it to influence a broader range of gene expression, playing a role in development and cellular homeostasis.[8] Its ability to activate RXRs makes it a key player in pathways where RXR forms heterodimers with other nuclear receptors.

-

13-cis-retinoic acid (13-cis-RA): While exhibiting a lower binding affinity for RARs compared to ATRA, 13-cis-RA (isotretinoin) is widely used in the treatment of severe acne.[9][10] Evidence suggests that its biological activity may be partially mediated through its intracellular isomerization to ATRA.[10] The distinct therapeutic applications of these isomers underscore the importance of their specific quantification.

The differential activation of RAR and RXR by RA isomers initiates distinct signaling cascades, as depicted in the following pathway diagram.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. Quantification of retinoid concentrations in human serum and brain tumor tissues [agris.fao.org]

- 3. Rapid determination of retinoic acid and its main isomers in plasma by second-order high-performance liquid chromatography data modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Deregulation of All-Trans Retinoic Acid Signaling and Development in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis, occurrence, and function of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

4,4-Dimethyl Retinoic Acid: A Synthetic Retinoid Analog for Quantitative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyl Retinoic Acid is a synthetic analog of all-trans retinoic acid (ATRA), the biologically active metabolite of Vitamin A. While structurally similar to its natural counterpart, the strategic placement of two methyl groups at the C4 position of the cyclohexenyl ring dramatically alters its biological activity. This modification renders it largely inactive as a ligand for retinoic acid receptors (RARs) and retinoid X receptors (RXRs), the nuclear receptors that mediate the genomic effects of retinoids. This lack of significant biological activity, combined with its structural resemblance to ATRA, makes 4,4-dimethyl retinoic acid an invaluable tool in the field of retinoid research, primarily serving as an internal standard for the accurate quantification of endogenous retinoids in biological matrices using liquid chromatography-tandem mass spectrometry (LC/MS/MS). This technical guide provides a comprehensive overview of 4,4-dimethyl retinoic acid, including its synthesis, physicochemical properties, its critical role in analytical biochemistry, and the experimental protocols for its application.

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of a myriad of physiological processes, including embryonic development, cellular differentiation and proliferation, vision, and immune function. The biological effects of retinoids are primarily mediated by all-trans retinoic acid (ATRA), which acts as a high-affinity ligand for nuclear retinoic acid receptors (RARs). Upon binding ATRA, RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

Given the potent and pleiotropic effects of retinoids, the precise quantification of their endogenous levels in tissues and biological fluids is of paramount importance in both basic research and clinical settings. The development of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC/MS/MS), has enabled the accurate measurement of retinoids. A key component of such quantitative assays is the use of a suitable internal standard. An ideal internal standard should be chemically similar to the analyte of interest, exhibit similar extraction and ionization properties, but be distinguishable by mass spectrometry and, crucially, not be naturally present in the sample or interfere with the biological system being studied.

4,4-Dimethyl retinoic acid has emerged as the internal standard of choice for the quantification of endogenous retinoic acid. Its structural similarity to ATRA ensures that it co-elutes and ionizes in a comparable manner, thus effectively correcting for variations in sample preparation and instrument response. The presence of the two additional methyl groups results in a distinct molecular weight, allowing for its differentiation from endogenous retinoids by the mass spectrometer. Most importantly, the modification at the C4 position is thought to sterically hinder its binding to the ligand-binding pocket of RARs, leading to a significant reduction or complete loss of biological activity. This property is critical, as it ensures that the internal standard does not perturb the retinoid signaling pathways being investigated.

This guide will delve into the technical details of 4,4-dimethyl retinoic acid, providing researchers and drug development professionals with the necessary information to effectively utilize this synthetic retinoid analog in their studies.

Physicochemical Properties and Synthesis

Physicochemical Data

| Property | Value |

| IUPAC Name | (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethyl-4,4-dimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid |

| Alternate Names | SRI 5397-41X |

| CAS Number | 104182-09-4[1] |

| Molecular Formula | C₂₂H₃₂O₂[1] |

| Molecular Weight | 328.49 g/mol [1] |

Proposed Synthesis

A potential starting material would be a C15-phosphonate or phosphonium (B103445) salt containing the 4,4-dimethylcyclohexenyl moiety, which would then be coupled with a C5-aldehyde or a related building block to form the full C20 carbon skeleton of retinoic acid.

Mechanism of Action (or Lack Thereof)

The biological actions of natural retinoids like all-trans retinoic acid are initiated by their binding to the ligand-binding pocket of retinoic acid receptors (RARs). This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators, which ultimately results in the transcriptional activation of target genes.

The key structural feature of 4,4-dimethyl retinoic acid that dictates its biological inactivity is the presence of two methyl groups at the C4 position of the cyclohexenyl ring. It is hypothesized that these bulky methyl groups create steric hindrance, preventing the molecule from effectively docking into the hydrophobic ligand-binding pocket of the RARs. This lack of high-affinity binding means that 4,4-dimethyl retinoic acid does not efficiently activate the RAR/RXR heterodimer and therefore does not trigger the downstream signaling cascade that leads to changes in gene expression.

While direct quantitative data on the binding affinities (Kd values) of 4,4-dimethyl retinoic acid for the different RAR and RXR subtypes are not available in the published literature, its widespread and successful use as an internal standard in numerous studies strongly supports the assertion of its biological inertness at the concentrations typically used in these assays.[2] An effective internal standard must not interfere with the biological system being analyzed, and the consistent results obtained using 4,4-dimethyl retinoic acid across various experimental models underscore its suitability for this purpose.

The following diagram illustrates the canonical retinoid signaling pathway and highlights the point at which 4,4-dimethyl retinoic acid is presumed to fail to act.

Application as an Internal Standard in LC/MS/MS

The primary and most significant application of 4,4-dimethyl retinoic acid is as an internal standard for the quantification of endogenous all-trans retinoic acid and its isomers in biological samples by liquid chromatography-tandem mass spectrometry (LC/MS/MS).[2]

Rationale for Use

The use of an internal standard is crucial for accurate quantification in mass spectrometry-based assays. It helps to correct for variability introduced during sample preparation (e.g., extraction efficiency) and analysis (e.g., injection volume and ionization efficiency). The key characteristics of 4,4-dimethyl retinoic acid that make it an excellent internal standard for retinoid analysis are:

-

Structural Similarity: Its core structure is very similar to that of endogenous retinoic acids, ensuring that it behaves similarly during extraction, chromatography, and ionization.

-

Mass Difference: The two additional methyl groups provide a distinct molecular weight (328.49 g/mol ) compared to all-trans retinoic acid (300.44 g/mol ), allowing for their separate detection by the mass spectrometer.

-

Biological Inertness: As previously discussed, its lack of significant biological activity prevents it from interfering with the retinoid signaling pathways being measured.

-

Commercial Availability: It is readily available from commercial suppliers, facilitating its routine use in analytical laboratories.

Experimental Protocol: Quantification of Retinoic Acid in Biological Tissues

The following is a generalized protocol for the extraction and quantification of retinoic acid from biological tissues using 4,4-dimethyl retinoic acid as an internal standard. This protocol is based on methodologies described in the literature and should be optimized for specific tissue types and instrumentation.

4.2.1. Materials and Reagents

-

Biological tissue sample

-

4,4-Dimethyl Retinoic Acid (internal standard)

-

All-trans Retinoic Acid (for standard curve)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Hexane (B92381), HPLC grade

-

Ethanol (EtOH), HPLC grade

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Liquid nitrogen

-

Homogenizer

-

Centrifuge

-

Nitrogen evaporator

4.2.2. Sample Preparation and Extraction

-

Tissue Homogenization: Weigh the frozen tissue sample (typically 10-50 mg) and homogenize it on ice in a suitable buffer.

-

Internal Standard Spiking: Add a known amount of 4,4-dimethyl retinoic acid solution in acetonitrile to the tissue homogenate.

-

Saponification (Optional, for total retinoic acid): To hydrolyze retinyl esters to retinol, add ethanolic KOH and incubate.

-

Liquid-Liquid Extraction:

-

Perform a two-step liquid-liquid extraction. First, extract the nonpolar retinoids (retinol and retinyl esters) with hexane.

-

Acidify the aqueous phase with HCl and then extract the more polar retinoic acids with hexane.

-

-

Evaporation and Reconstitution: Evaporate the final hexane extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC/MS/MS analysis.

4.2.3. LC/MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), typically in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte (all-trans retinoic acid) and the internal standard (4,4-dimethyl retinoic acid).

-

all-trans Retinoic Acid: A common transition is m/z 301.2 → 205.2.

-

4,4-Dimethyl Retinoic Acid: A common transition is m/z 329.2 → 229.2.

-

-

4.2.4. Data Analysis

-

A standard curve is generated by plotting the ratio of the peak area of the all-trans retinoic acid standard to the peak area of the internal standard against the concentration of the all-trans retinoic acid standard.

-

The concentration of retinoic acid in the biological sample is then determined by interpolating the ratio of the analyte peak area to the internal standard peak area from the standard curve.

The following diagram outlines the experimental workflow for the quantification of retinoic acid using 4,4-dimethyl retinoic acid as an internal standard.

Conclusion

4,4-Dimethyl retinoic acid stands as a crucial tool in the arsenal (B13267) of researchers studying the complex roles of retinoids in biology and disease. Its unique combination of structural similarity to endogenous retinoic acid and a profound lack of biological activity makes it an exemplary internal standard for quantitative analysis. The ability to accurately measure the often-low physiological concentrations of retinoic acid is fundamental to advancing our understanding of retinoid signaling in health and disease, and in the development of novel therapeutics that target this pathway. While the direct biological effects of 4,4-dimethyl retinoic acid appear to be negligible, its indirect contribution to the field of retinoid research through enabling precise and reliable quantification is substantial. This technical guide has provided a detailed overview of its properties and applications, equipping researchers with the knowledge to effectively utilize this important synthetic retinoid analog.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,4-Dimethyl Retinoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4,4-Dimethyl Retinoic Acid. Due to the limited availability of specific experimental data for this particular analog, this document also leverages data from its parent compound, all-trans retinoic acid (ATRA), to provide a comparative context for its potential biological activities and characteristics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and cellular biology, offering a structured presentation of chemical data, an illustrative signaling pathway, and a detailed experimental protocol relevant to its analytical determination.

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical signaling molecules in a myriad of biological processes, including cell growth, differentiation, and embryonic development.[1] Their therapeutic potential has been extensively explored, particularly in dermatology and oncology. 4,4-Dimethyl Retinoic Acid is a synthetic analog of all-trans retinoic acid (ATRA), characterized by the presence of two methyl groups at the fourth position of the cyclohexenyl ring. This structural modification can influence the molecule's interaction with retinoid receptors and its metabolic stability, potentially altering its biological activity and therapeutic profile. This guide summarizes the current state of knowledge regarding the physicochemical properties of 4,4-Dimethyl Retinoic Acid.

Physicochemical Properties

The fundamental physicochemical properties of 4,4-Dimethyl Retinoic Acid are summarized in the table below. It is important to note that while basic identifiers are available, extensive experimental data on properties such as melting point, solubility, and pKa are not readily found in publicly accessible literature. For comparative purposes, the known properties of ATRA are also provided.

Table 1: Physicochemical Properties of 4,4-Dimethyl Retinoic Acid and ATRA

| Property | 4,4-Dimethyl Retinoic Acid | all-trans Retinoic Acid (ATRA) |

| Chemical Structure | (2E,4E,6E,8E)-3,7-dimethyl-9-(2,4,4-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid | (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid |

| Molecular Formula | C₂₂H₃₂O₂[2] | C₂₀H₂₈O₂[3] |

| Molecular Weight | 328.49 g/mol [2] | 300.44 g/mol [3] |

| CAS Number | 104182-09-4[2] | 302-79-4[3] |

| Appearance | Not specified in literature | Yellow to light-orange crystalline powder[3] |

| Melting Point | Data not available | 180-182 °C[4] |

| Solubility | Data not available | Soluble in DMSO (~20 mg/ml), and ethanol (B145695) (~0.5 mg/ml). Sparingly soluble in aqueous solutions.[4] |

| pKa | Data not available | Data not available |

Signaling Pathway

Retinoic acid and its analogs exert their biological effects primarily through the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[5] These receptors are ligand-activated transcription factors that, upon binding to retinoic acid, form heterodimers (RAR/RXR) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[5] This interaction modulates the transcription of genes involved in cellular proliferation, differentiation, and apoptosis. While the specific signaling pathway for 4,4-Dimethyl Retinoic Acid has not been explicitly detailed, it is presumed to interact with the same canonical pathway as ATRA.

Caption: General signaling pathway of retinoic acid.

Experimental Protocols

Quantification of Retinoic Acid using 4,4-Dimethyl Retinoic Acid as an Internal Standard by Tandem Mass Spectrometry (MS/MS)

This protocol is adapted from a published method for the sensitive quantification of retinoic acid in biological samples.

Objective: To accurately measure the concentration of endogenous retinoic acid isomers in biological matrices.

Materials:

-

4,4-Dimethyl Retinoic Acid (internal standard)

-

Acetonitrile (B52724) (ACN)

-

0.025 M KOH in ethanol

-

4 M HCl

-

Triple-quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Sample Preparation:

-

To each biological sample (e.g., tissue homogenate, serum), add a known amount of 4,4-Dimethyl Retinoic Acid in acetonitrile as an internal standard.

-

Add 0.025 M KOH in ethanol to the sample.

-

Perform a liquid-liquid extraction with hexane to separate nonpolar retinoids.

-

Acidify the aqueous phase with 4 M HCl.

-

Extract the polar retinoids, including retinoic acid and the internal standard, with hexane.

-

Evaporate the hexane extract to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Employ a suitable HPLC column and gradient to chromatographically separate the different retinoic acid isomers and the internal standard.

-

Mass Spectrometry:

-

Utilize an APCI source in positive ion mode.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Monitor the following transitions:

-

Retinoic Acid: m/z 301.1 [M+H]⁺ → m/z 205.0

-

4,4-Dimethyl Retinoic Acid: m/z 329.4 [M+H]⁺ → m/z 151.3

-

-

Optimize instrumental parameters such as collision energy, declustering potential, and source temperature to achieve maximum sensitivity.

-

-

Data Analysis:

-

Quantify the endogenous retinoic acid concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Biological Activity

Specific studies detailing the biological activity of 4,4-Dimethyl Retinoic Acid are scarce. However, synthetic analogs of retinoic acid are often designed to modulate receptor binding affinity, selectivity, and metabolic stability. The dimethyl substitution at the 4-position of the cyclohexenyl ring may hinder metabolic oxidation at this site, a common deactivation pathway for ATRA. This could potentially lead to a longer biological half-life and altered potency. Further research is required to elucidate the specific effects of this modification on RAR and RXR binding and subsequent gene transcription.

Conclusion

4,4-Dimethyl Retinoic Acid is a synthetic analog of retinoic acid with potential for modified biological activity. While its basic chemical identifiers are known, a comprehensive physicochemical profile remains to be established through further experimental investigation. The primary documented application of this compound is as an internal standard for the accurate quantification of endogenous retinoids. Future studies are warranted to explore its unique biological properties and potential therapeutic applications, particularly in comparison to its well-characterized parent compound, all-trans retinoic acid. This guide provides a foundational summary of the current knowledge to aid researchers in their future investigations of this and other novel retinoids.

References

A Technical Guide to Understanding Structural Similarity to All-trans-Retinoic Acid (ATRA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of molecules structurally similar to all-trans-retinoic acid (ATRA), a critical signaling molecule derived from vitamin A. The guide delves into the structural nuances of ATRA analogs, their biological activities, the experimental protocols used for their characterization, and the intricate signaling pathways they modulate.

Molecules Structurally Similar to ATRA

ATRA's structure, characterized by a β-ionone ring, a polyene chain with conjugated double bonds, and a carboxylic acid terminus, is the foundation for a vast array of natural and synthetic retinoids. Structural modifications to any of these three key domains can significantly impact the molecule's binding affinity for retinoic acid receptors (RARs) and retinoid X receptors (RXRs), as well as its overall biological activity.

Key Structural Features and Their Importance:

-

Carboxylic Acid Group: The terminal carboxyl group is crucial for high-affinity binding to the ligand-binding pocket of RARs. Esterification or amidation of this group generally leads to a significant reduction in biological activity.

-

Conjugated Double Bonds: The conjugated double bond system in the polyene tail is essential for the molecule's shape and electronic properties, which are critical for receptor binding and activation.

-

Cyclohexenyl Ring: The β-ionone ring contributes to the hydrophobic interactions within the receptor's ligand-binding pocket.

Generations of Retinoids:

Retinoids are often categorized into generations based on their structural characteristics and specificity:

-

First-generation: These are non-aromatic retinoids, including ATRA and its isomers like 13-cis-retinoic acid (isotretinoin) and 9-cis-retinoic acid (alitretinoin).

-

Second-generation: These are mono-aromatic retinoids, such as etretinate (B1671770) and its active metabolite acitretin, which were developed to improve the therapeutic index.

-

Third-generation: These are poly-aromatic retinoids, which exhibit greater receptor selectivity. This class includes adapalene (B1666599) (RARβ/γ selective), tazarotene (B1682939) (RARβ/γ selective), and bexarotene (B63655) (RXR selective).

-

Fourth-generation: This newer class of retinoids, such as seletinoid G, has a more rigid structure, further enhancing receptor selectivity and improving the safety profile.

A notable synthetic analog is Tamibarotene (Am80), which possesses a rigid aromatic ring structure, leading to increased stability and higher specificity for RARα and RARβ compared to ATRA.

Quantitative Data on ATRA and Its Analogs

The biological activity of ATRA and its analogs is quantified through various in vitro assays. The following tables summarize key quantitative data for a selection of these compounds, including their binding affinities for RARs and their effects on cancer cell lines.

Table 1: Binding Affinities (IC50/Kd) of Selected Retinoids for Retinoic Acid Receptors (RARs)

| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | Receptor Type |

| All-trans-retinoic acid (ATRA) | 20.1 | >5,000 | >5,000 | RARα selective agonist |

| EC19 | - | - | - | - |

| EC23 | - | - | - | - |

| Bexarotene (LGD1069) | >1000 | >1000 | >1000 | RXR selective agonist |

Note: A comprehensive table with more Kd values is needed for a complete comparison. The available data shows the high selectivity of some synthetic analogs.

Table 2: Antiproliferative Activity (IC50, µM) of ATRA and Synthetic Analogs in Various Cancer Cell Lines

| Compound | HepG2 (Liver) | Caco-2 (Colorectal) | MCF-7 (Breast) | HT-29 (Colorectal) | A549 (Lung) |

| All-trans-retinoic acid (ATRA) | 36.2 ± 1.9 | 58.0 ± 1.0 | 99.0 ± 0.26 | 0.002 ± 0.01 | 84.7 ± 3.2[1] |

| EC19 | 42.2 ± 0.92 | 10.8 ± 0.1 | 9.4 ± 0.13 | - | - |

| EC23 | 0.74 ± 0.001 | 14.7 ± 0.73 | 5.56 ± 0.01 | - | - |

Experimental Protocols

The characterization of novel ATRA analogs involves a series of well-defined experimental protocols to assess their binding affinity, transcriptional activity, and cellular effects.

Luciferase Reporter Assay for RAR Activation

This assay is used to determine the ability of a compound to activate RARs and induce gene transcription.

Principle: HEK293 cells are engineered to express a firefly luciferase reporter gene under the control of a retinoic acid response element (RARE). The cells also constitutively express a specific human RAR subtype (e.g., RARα). When a ligand binds to and activates the RAR, the RAR/RXR heterodimer binds to the RARE and drives the expression of luciferase. The amount of light produced upon addition of luciferin (B1168401) is proportional to the level of receptor activation.

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture RARα Luciferase Reporter HEK293 cells in appropriate growth medium.

-

24 hours before the assay, switch to a serum-free or low-serum assay medium.

-

Dissociate the cells and seed approximately 30,000 cells per well in 90 µL of assay medium in a 96-well white, clear-bottom plate.[2]

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of the test compound and a reference agonist (e.g., ATRA) in assay medium containing 0.5% DMSO. The final DMSO concentration in the wells should not exceed 0.1%.[2]

-

Add 10 µL of the diluted compounds to the respective wells. For control wells, add 10 µL of assay medium with 0.5% DMSO.[2]

-

-

Incubation:

-

Incubate the plate at 37°C in a CO₂ incubator for 16-24 hours.[2]

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase detection reagent to room temperature.

-

Add 100 µL of the ONE-Step™ Luciferase reagent to each well.

-

Gently agitate the plate at room temperature for approximately 15 minutes to ensure cell lysis and signal generation.[2]

-

-

Data Acquisition:

-

Measure the luminescence in each well using a luminometer.

-

The data is typically plotted as luminescence intensity versus compound concentration to determine the EC₅₀ value.

-

Flow Cytometry for CD11b Expression to Assess Cell Differentiation

This protocol is used to quantify the differentiation of myeloid leukemia cells (e.g., HL-60) into granulocytes, a process often induced by retinoids. CD11b is a cell surface marker that is upregulated during granulocytic differentiation.

Principle: Cells are treated with the test compound and then stained with a fluorescently labeled antibody specific for CD11b. Flow cytometry is then used to measure the fluorescence intensity of individual cells, allowing for the quantification of the percentage of CD11b-positive cells and the mean fluorescence intensity, which are indicative of differentiation.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture HL-60 cells in appropriate medium.

-

Seed the cells at a desired density and treat with various concentrations of the test compound or a vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours) to allow for differentiation.

-

-

Cell Staining:

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA).

-

Add a PE-conjugated anti-CD11b antibody and an isotype control antibody to separate tubes of cells.

-

Incubate on ice for 30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells to remove unbound antibody and resuspend in staining buffer.

-

Analyze the cells on a flow cytometer.

-

Gate on the live cell population based on forward and side scatter properties.

-

Measure the fluorescence intensity in the appropriate channel (e.g., PE).

-

Determine the percentage of CD11b-positive cells and the mean fluorescence intensity compared to the isotype control.

-

Competitive Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand.

Principle: A constant concentration of a high-affinity labeled ligand is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound. The amount of labeled ligand that remains bound to the receptor is then measured. A potent competitor will displace the labeled ligand at lower concentrations.

Detailed Protocol (Fluorescence Competition Assay Example):

-

Reagent Preparation:

-

Prepare a solution of the target protein (e.g., CRABP-II) and a fluorescent retinoid probe (e.g., DC271) in a suitable buffer.

-

Prepare serial dilutions of the unlabeled test compound and a known competitor (e.g., ATRA).

-

-

Assay Setup:

-

In a 96-well black plate, add the protein and fluorescent probe solution to each well.

-

Add the serially diluted test compounds and the known competitor to the respective wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.

-

-

Data Analysis:

-

The reduction in fluorescence signal is proportional to the displacement of the fluorescent probe by the test compound.

-

Plot the percentage of inhibition versus the concentration of the test compound to determine the IC₅₀ value. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[3]

-

Signaling Pathways and Experimental Workflows

ATRA Signaling Pathway

ATRA exerts its biological effects primarily through the nuclear retinoic acid receptors (RARs). The canonical signaling pathway is as follows:

Caption: Canonical ATRA signaling pathway.

In the absence of a ligand, the RAR/RXR heterodimer binds to RAREs in the promoter region of target genes and recruits co-repressors like N-CoR and SMRT, which in turn recruit histone deacetylases (HDACs) to suppress gene transcription.[4][5] Upon ATRA binding to RAR, the receptor undergoes a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activators, such as the p160 family of proteins and histone acetyltransferases (HATs), which promote chromatin decondensation and initiate gene transcription.[4]

Interaction with the mTOR Pathway

Recent studies have revealed crosstalk between the retinoic acid and mTOR signaling pathways. ATRA can inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. This inhibition can contribute to the anti-cancer effects of retinoids.

Experimental Workflow for Characterization of Novel ATRA Analogs

The preclinical characterization of a novel ATRA analog typically follows a logical progression of in vitro and cell-based assays.

Caption: Preclinical characterization workflow for novel ATRA analogs.

This workflow begins with assessing the compound's ability to bind to RARs and/or RXRs and subsequently activate transcription. Promising candidates are then evaluated in cell-based assays to determine their effects on key cellular processes such as proliferation, differentiation, and apoptosis. This systematic approach allows for the identification of lead compounds with desirable biological activities for further development.

References

An In-depth Technical Guide to Retinoid Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core retinoid signaling pathways, emphasizing the molecular mechanisms that govern cellular responses to retinoids. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are focused on leveraging this critical biological system. The guide includes structured quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling cascades.

Introduction to Retinoid Signaling

Retinoids, a class of compounds derived from vitamin A (retinol), are essential regulators of a multitude of biological processes, including embryonic development, cell proliferation and differentiation, apoptosis, and immune function.[1][2][3] The biological effects of retinoids are primarily mediated by their active metabolite, all-trans retinoic acid (atRA), which functions as a high-affinity ligand for nuclear receptors.[4][5] The retinoid signaling pathway is a complex network that can be broadly categorized into two main branches: the canonical genomic pathway and the non-genomic pathway.

The genomic pathway involves the direct regulation of gene transcription by retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[6][7] These receptors are ligand-activated transcription factors that, upon binding to retinoic acid, modulate the expression of target genes by binding to specific DNA sequences known as retinoic acid response elements (RAREs).[1][3]

The non-genomic pathway , a more recently emerging area of research, involves rapid cellular responses that are independent of gene transcription.[4][8][9] These effects are often mediated by the activation of intracellular kinase cascades and can influence processes such as cell survival and migration.[4][10]

Core Components of the Retinoid Signaling Pathway

The specificity and efficacy of retinoid signaling are determined by a series of key molecular players, from transport proteins to the nuclear receptors that ultimately execute the transcriptional response.

Retinoid Transport and Metabolism

Dietary vitamin A, in the form of retinyl esters or β-carotene, is metabolized to retinol (B82714).[7] Retinol circulates in the bloodstream bound to retinol-binding protein (RBP).[11][12] Cellular uptake of the retinol-RBP complex can be mediated by the membrane receptor STRA6.[11]

Once inside the cell, retinol is bound by cellular retinol-binding proteins (CRBPs), which chaperone it to enzymes for further metabolism.[13][14][15] Retinol is first oxidized to retinaldehyde by retinol dehydrogenases (RDHs) or alcohol dehydrogenases (ADHs).[16][17] Subsequently, retinaldehyde is irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs).[18][19][20] Cellular retinoic acid-binding proteins (CRABPs) then bind to retinoic acid, facilitating its transport to the nucleus or targeting it for degradation.[13][21]

Nuclear Receptors: RAR and RXR

The central mediators of the genomic effects of retinoids are the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which belong to the nuclear receptor superfamily.[6][22] There are three subtypes of each receptor: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ.[23]

RARs can be activated by both all-trans retinoic acid (atRA) and its isomer, 9-cis retinoic acid.[7][24] In contrast, RXRs are exclusively activated by 9-cis retinoic acid.[7][24] In most biological contexts, RARs and RXRs function as heterodimers (RAR/RXR) that bind to RAREs in the promoter regions of target genes.[1][6][25]

In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs and complexed with corepressor proteins, actively repressing gene transcription.[23] Ligand binding induces a conformational change in the receptors, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn activates transcription.[23][26]

Quantitative Data in Retinoid Signaling

The following tables summarize key quantitative data related to ligand binding affinities and the affinity of RAR/RXR heterodimers for various DNA response elements.

| Ligand | Receptor | Dissociation Constant (Kd) | Reference(s) |

| all-trans Retinoic Acid | RARα | ~0.2 nM | [27] |

| all-trans Retinoic Acid | RARβ | ~0.4 nM | [4] |

| all-trans Retinoic Acid | RARγ | ~0.2 nM | [4] |

| 9-cis Retinoic Acid | RARα | ~0.8 nM | [27] |

| 9-cis Retinoic Acid | RARβ | ~0.7 nM | [4] |

| 9-cis Retinoic Acid | RARγ | ~0.5 nM | [4] |

| 9-cis Retinoic Acid | RXRα | 15.7 nM | [4] |

| 9-cis Retinoic Acid | RXRβ | 18.3 nM | [4] |

| 9-cis Retinoic Acid | RXRγ | 14.1 nM | [4] |

| all-trans Retinol | RARα | 4-7 fold less potent than atRA | [28] |

| all-trans Retinol | RARβ | 4-7 fold less potent than atRA | [28] |

| all-trans Retinol | RARγ | 4-7 fold less potent than atRA | [28] |

| DNA Response Element | Ligand Status | Dissociation Constant (Kd) | Reference(s) |

| DR0 | Apo (unliganded) | 33.5 nM | [14] |

| DR1 | Apo (unliganded) | 6.1 nM | [14] |

| DR5 | Apo (unliganded) | 1.7 nM | [14][16] |

| IR0 | Apo (unliganded) | 1.9 nM | [14][16] |

| DR5 | Agonist-bound | 2.4 nM | [14] |

| IR0 | Agonist-bound | 3.8 nM | [14] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key retinoid signaling pathways.

References

- 1. An improved RT-PCR protocol for the quantitation of human retinoic acid receptor RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification of Stage-Specific Gene Expression Signatures in Response to Retinoic Acid during the Neural Differentiation of Mouse Embryonic Stem Cells [frontiersin.org]

- 3. Accurate Measurement of Cell Number–Normalized Differential Gene Expression in Cells Treated With Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Increased Molecular Flexibility Widens the Gap between Ki and Kd values in Screening for Retinoid X Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mapping the genomic binding sites of the activated retinoid X receptor in murine bone marrow-derived macrophages using chromatin immunoprecipitation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. luciferase-based reporter assays: Topics by Science.gov [science.gov]

- 9. Multi-species transcriptome meta-analysis of the response to retinoic acid in vertebrates and comparative analysis of the effects of retinol and retinoic acid on gene expression in LMH cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Global analysis of gene expression changes during retinoic acid-induced growth arrest and differentiation of melanoma: comparison to differentially expressed genes in melanocytes vs melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Transcriptional activities of retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Binding of 9-cis-retinoic acid and all-trans-retinoic acid to retinoic acid receptors alpha, beta, and gamma. Retinoic acid receptor gamma binds all-trans-retinoic acid preferentially over 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. The development of methodologies for high-throughput retinoic acid binding assays in drug discovery and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. RAR/RXR binding dynamics distinguish pluripotency from differentiation associated cis-regulatory elements - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification of transcriptional regulatory cascades in retinoic acid-induced growth arrest of HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Mutational analysis reveals that all-trans-retinoic acid, 9-cis-retinoic acid, and antagonist interact with distinct binding determinants of RARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Analysis of altered gene expression profiles in retinoic acid or CpG-treated Sprague-Dawley rats with MNU-induced mammary adenocarcinoma by cDNA macro array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations [mdpi.com]

- 27. escholarship.org [escholarship.org]

- 28. All-trans-retinol is a ligand for the retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of All-trans-Retinoic Acid in Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction: All-trans-retinoic acid (ATRA), a metabolite of vitamin A, is a crucial signaling molecule involved in cell differentiation, proliferation, and embryonic development.[1][2] Its physiological and pharmacological importance necessitates sensitive and reliable methods for its quantification in biological matrices like plasma. This document provides a detailed protocol for the determination of ATRA in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.[3][4] The method is suitable for clinical research, pharmacokinetic studies, and drug development applications.

Retinoic Acid Signaling Pathway

Retinoic acid (RA) signaling is initiated when RA, synthesized from retinol (B82714) (Vitamin A), enters the nucleus of a target cell.[5] Inside the nucleus, RA binds to heterodimers of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[2][6] This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription to control various cellular processes.[5]

Caption: A simplified diagram of the retinoic acid signaling pathway.

Experimental Protocol: LC-MS/MS Method

This protocol is based on a validated method for the sensitive quantification of ATRA in human plasma.[3][4]

1. Materials and Reagents:

-

All-trans-retinoic acid (ATRA) reference standard

-

Acitretin (Internal Standard, IS)

-

Methanol (B129727) (HPLC or LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Acetic acid

-

Water (LC-MS grade)

-

Formaldehyde

-

Dimethyl formamide (B127407) (DMF)

-

Human plasma (blank, heparinized)

2. Standard and Quality Control (QC) Sample Preparation:

-

Stock Solutions: Prepare stock solutions of ATRA (1.085 mg/mL) and Acitretin (IS, 1.144 mg/mL) in methanol.[3]

-

Working Solutions: Serially dilute the ATRA stock solution with methanol to create working standard solutions. Prepare an IS working solution of 114.40 ng/mL by diluting the IS stock solution with methanol–water (50:50, v/v).[3]

-